4-[4-(4-Chlorobenzyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine
Description
The compound 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 5,6-Dimethyl substitution on the thieno[2,3-d]pyrimidine scaffold, which enhances steric bulk and influences electronic properties .
- A piperazine ring at position 4 of the pyrimidine, functionalized with a 4-chlorobenzyl group. This substitution is critical for modulating receptor affinity and pharmacokinetic properties .
Thienopyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with enzymes and receptors such as kinases, GPCRs, and neurotransmitter transporters .
Properties
IUPAC Name |
4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4S/c1-13-14(2)25-19-17(13)18(21-12-22-19)24-9-7-23(8-10-24)11-15-3-5-16(20)6-4-15/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTINNBSZARVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 5,6-dimethylthieno[2,3-d]pyrimidine-4-amine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Chlorobenzyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Oxidized derivatives of the thieno[2,3-d]pyrimidine core.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted derivatives at the chlorobenzyl position.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, studies have shown that similar derivatives can selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis .
Neuropharmacological Effects
Compound A has been investigated for its effects on the central nervous system (CNS). Its structural similarity to known neuroactive compounds suggests potential applications as an anxiolytic or antidepressant agent. Preliminary studies indicate that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine receptors .
Antimicrobial Properties
Thieno[2,3-d]pyrimidine derivatives have demonstrated antimicrobial activity against various bacterial strains. The mechanism often involves the inhibition of bacterial DNA synthesis or interference with metabolic pathways . Compound A may share these properties, making it a candidate for developing new antibiotics.
Cancer Treatment
The selective cytotoxicity observed in thieno[2,3-d]pyrimidine derivatives positions compound A as a promising candidate for cancer therapy. Ongoing research aims to optimize its efficacy and reduce side effects through targeted delivery systems .
CNS Disorders
Given its potential neuropharmacological effects, compound A could be explored for treating disorders like anxiety and depression. The modulation of receptor activity may lead to novel therapeutic strategies that enhance patient outcomes .
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various thieno[2,3-d]pyrimidine derivatives for their antitumor activity against breast cancer cell lines. Compound A was found to significantly reduce cell viability at micromolar concentrations, indicating its potential as a lead compound for further development .
Case Study 2: Neuroactive Properties
In a pharmacological study assessing the effects of piperazine derivatives on anxiety-like behavior in rodent models, compound A exhibited dose-dependent anxiolytic effects. These findings suggest that modifications of the piperazine scaffold can enhance therapeutic efficacy in CNS applications .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets within the cell. The compound is known to inhibit the uptake of certain neurotransmitters, thereby modulating synaptic transmission . This effect is mediated through its binding to specific receptor sites on the cell membrane, leading to alterations in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related thienopyrimidine derivatives and their key properties:
Key Findings:
Metabolic Stability: The 5,6-dimethylthieno[2,3-d]pyrimidine core is prone to rapid metabolism via hydroxylation (rat) and sulfur oxidation (human), leading to high hepatic clearance . Ether-linked analogs retain CNS penetration but lack metabolic stability, suggesting that the target compound may face similar challenges unless the 4-chlorobenzyl group mitigates this issue .
Biological Activity :
- Hydrazone derivatives (e.g., compound 11 in ) exhibit antimicrobial activity, while M4 PAM analogs () target CNS receptors. The target compound’s 4-chlorobenzyl-piperazine moiety may favor GPCR modulation or kinase inhibition , but specific data is lacking .
Structural Analogues: Replacement of the piperazine with piperidinone or sulfonyl groups () alters solubility and toxicity profiles. For example, sulfonyl-piperazine derivatives show higher molecular weight (444.61 g/mol) and distinct storage requirements .
Synthetic Flexibility: The 4-chloro position on the thienopyrimidine core enables diverse substitutions via nucleophilic aromatic substitution (SNAr), as seen in and .
Biological Activity
The compound 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and implications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
This compound belongs to the class of thienopyrimidines and features a piperazine moiety substituted with a chlorobenzyl group. Its molecular formula is with a molecular weight of approximately 318.84 g/mol.
Antitumor Activity
Research has indicated that thienopyrimidine derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, one study highlighted the efficacy of thienopyrimidine derivatives in inhibiting the growth of A431 vulvar epidermal carcinoma cells through mechanisms involving cell cycle arrest and apoptosis induction .
Antiviral Potential
The role of nucleotide biosynthesis in viral replication has made pyrimidine derivatives a target for antiviral drug development. Studies have shown that inhibiting specific enzymes in the pyrimidine synthesis pathway can result in potent antiviral activity against viruses such as hepatitis E virus (HEV). Compounds that target this pathway may enhance antiviral responses by modulating host cellular metabolism .
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological activity. Piperazine derivatives have been explored for their effects on serotonin and dopamine receptors, indicating possible applications in treating psychiatric disorders. Preliminary studies suggest that modifications to the piperazine structure can significantly influence receptor binding affinities and functional outcomes .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the thienopyrimidine core through cyclization reactions.
- Introduction of the piperazine ring via nucleophilic substitution.
- Chlorobenzyl substitution to yield the final product.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[4-(4-Chlorobenzyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
Core Formation : Construct the thieno[2,3-d]pyrimidine core via cyclization reactions using thiourea or malononitrile derivatives under reflux conditions.
Piperazine Substitution : Introduce the 4-(4-chlorobenzyl)piperazine moiety via nucleophilic substitution or coupling reactions, often using polar aprotic solvents like dimethylformamide (DMF) or dioxane at 80–100°C .
Methylation : Install the 5,6-dimethyl groups using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
- Critical Conditions : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield. For example, excess piperazine derivatives (1.2–1.5 equivalents) improve substitution efficiency .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the piperazine ring connectivity, aromatic protons in the thienopyrimidine core, and methyl group positions. For instance, the 4-chlorobenzyl group shows distinct aromatic signals at δ 7.2–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~428) and fragments corresponding to the chlorobenzyl group .
- Infrared (IR) Spectroscopy : Identifies functional groups like C-Cl stretches (~750 cm⁻¹) and aromatic C-H bends .
Q. How can researchers assess the compound's potential biological activity in vitro?
- Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., kinase or GPCR inhibition, given the piperazine-thienopyrimidine scaffold’s prevalence in such studies) .
- Assay Design :
- Enzyme Inhibition : Use fluorescence-based or radiometric assays with purified enzymes (e.g., kinases) and ATP competitors.
- Cellular Viability : Employ MTT or resazurin assays in cancer cell lines, with positive controls (e.g., staurosporine) and triplicate replicates to ensure statistical validity .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield and purity, particularly for scale-up?
- Methodological Answer :
- Computational Reaction Design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in key steps like cyclization or substitution. Tools like ICReDD’s reaction path search methods can predict optimal solvents or catalysts .
- Process Control : Implement continuous-flow chemistry for exothermic steps (e.g., methylation) to enhance reproducibility. Monitor reaction progress via in-line FTIR or HPLC .
- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate high-purity fractions (>95%) .
Q. How should contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies) be analyzed?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects.
- Structural Confounds : Compare the compound’s stability under assay conditions (e.g., DMSO stock solutions degrade over time; use fresh stocks).
- Meta-Analysis : Apply statistical tools (e.g., hierarchical Bayesian modeling) to aggregate data from multiple studies, adjusting for variables like cell type or incubation time .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., replace 4-chlorobenzyl with 4-fluorobenzyl or vary methyl group positions) and test activity .
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes in target proteins (e.g., kinases). Validate with mutagenesis studies on key residues .
- Pharmacophore Mapping : Generate 3D pharmacophore models using software like MOE to identify critical hydrogen bond acceptors (e.g., pyrimidine N) or hydrophobic regions .
Q. How can researchers resolve ambiguities in NMR assignments for complex regions (e.g., overlapping piperazine signals)?
- Methodological Answer :
- 2D NMR Techniques : Employ COSY to correlate adjacent protons and HSQC to link ¹H and ¹³C signals. For example, piperazine CH₂ groups show cross-peaks in HSQC at δ 2.5–3.5 ppm (¹H) and 45–55 ppm (¹³C) .
- Variable Temperature NMR : Elevate temperature to 50°C to reduce signal broadening caused by conformational exchange in the piperazine ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
